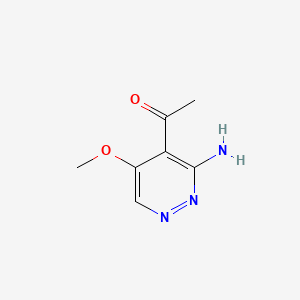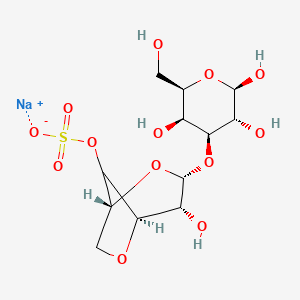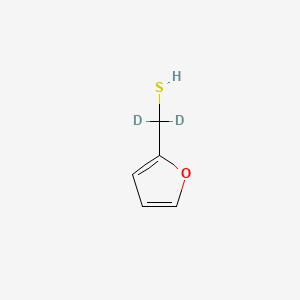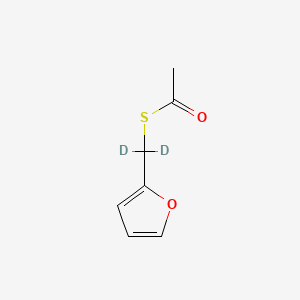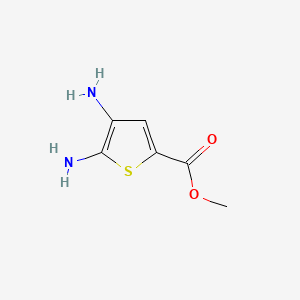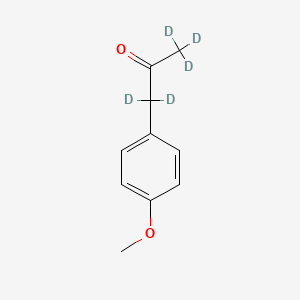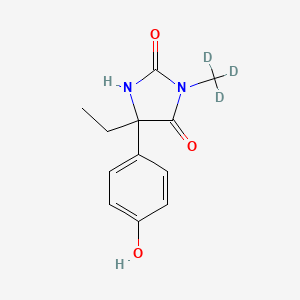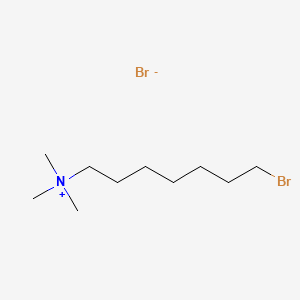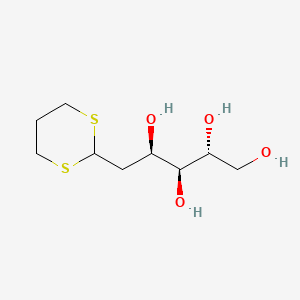
2-Deoxy-D-arabino-hexose Propylene Dithioacetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-arabino-hexose Propylene Dithioacetal is a biochemical compound primarily used in scientific research. It is known for its role in protecting hydroxyl groups in sugar molecules, preventing unwanted reactions during synthesis . The compound has a molecular formula of C9H18O4S2 and a molecular weight of 254.37 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal involves the reaction of 2-deoxy-D-arabino-hexose with propylene dithiol under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-purity starting materials and controlled reaction conditions are essential to ensure the quality and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-D-arabino-hexose Propylene Dithioacetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the parent sugar.
Substitution: It can undergo substitution reactions where the dithioacetal group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can regenerate the parent sugar .
Applications De Recherche Scientifique
2-Deoxy-D-arabino-hexose Propylene Dithioacetal is widely used in scientific research due to its protective properties. Some of its applications include:
Chemistry: Used as a protecting group in carbohydrate synthesis to prevent unwanted reactions.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential role in drug development and delivery systems.
Industry: Utilized in the production of various biochemical reagents and intermediates
Mécanisme D'action
The mechanism of action of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal involves its ability to protect hydroxyl groups in sugar molecules. By forming a stable dithioacetal linkage, it prevents these groups from participating in unwanted reactions, thereby allowing for selective modifications of other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Deoxy-D-arabino-hexose Propylene Dithioacetal include:
- cis-4-Hepten-1-ol-d2
- Levoglucosenone
- Methyl β-D-arabinopyranoside
- Nonyl-β-D-1-thiomaltoside
Uniqueness
What sets this compound apart from these similar compounds is its specific ability to protect hydroxyl groups in sugar molecules, making it particularly valuable in carbohydrate chemistry .
Propriétés
IUPAC Name |
(2R,3S,4R)-5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4S2/c10-5-7(12)9(13)6(11)4-8-14-2-1-3-15-8/h6-13H,1-5H2/t6-,7-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXXJUJGCKXSRZ-BHNWBGBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(SC1)C[C@H]([C@@H]([C@@H](CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652536 |
Source


|
| Record name | (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91294-63-2 |
Source


|
| Record name | (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
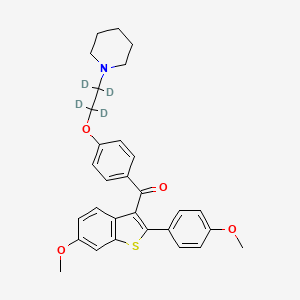
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)
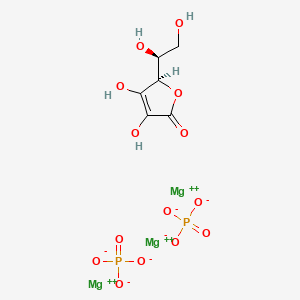
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
